6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1159831-86-3) is a heterocyclic compound featuring a triazolopyridine core substituted with bromine at position 6, a methyl group at position 8, and a carboxylic acid moiety at position 2. Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol . It is commercially available in high purity (≥98%) and is typically stored at room temperature .
The carboxylic acid group at position 3 enhances its solubility in polar solvents and facilitates further derivatization, such as amide or ester formation, for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-5(9)3-12-6(4)10-11-7(12)8(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
FQFCHSFOGIFREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine Position
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
Key findings :
-
Suzuki reactions show higher yields with electron-deficient boronic acids due to enhanced oxidative addition.
-
Steric hindrance from the 8-methyl group reduces reactivity in bulky nucleophiles (e.g., tert-butylamine yields <30%).
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-derived transformations:
Esterification
| Reagent | Conditions | Product | Conversion (%) |
|---|---|---|---|
| SOCl₂ + MeOH | Reflux, 4 hr | Methyl ester | 92 |
| DCC/DMAP, R-OH | CH₂Cl₂, rt, 24 hr | Diverse alkyl/aryl esters | 78-89 |
Amide Formation
| Amine Type | Coupling Agent | Isolated Yield (%) | Biological Relevance |
|---|---|---|---|
| Primary alkylamines | HBTU, DIPEA | 65-84 | Kinase inhibitor precursors |
| Aromatic amines | EDCI/HOBt | 52-76 | Antimicrobial candidates |
Mechanistic insight : Steric constraints from the 8-methyl group require extended reaction times (up to 48 hr) for complete conversion in amidation .
Triazole Ring Reactions
The triazolo ring undergoes electrophilic attacks at N2:
| Reaction | Electrophile | Conditions | Product Stability |
|---|---|---|---|
| N-Alkylation | Mel, K₂CO₃ | DMF, 80°C | Stable up to 200°C |
| N-Arylation | 4-Bromochlorobenzene | CuI, L-proline | Requires inert atmosphere |
Pyridine Ring Hydrogenation
Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) selectively reduces the pyridine ring to piperidine while preserving the triazole and carboxylic acid groups (82% yield) .
Decarboxylation Pathways
Controlled thermal decarboxylation produces pharmaceutically relevant intermediates:
| Temperature (°C) | Catalyst | Time (hr) | Main Product | Purity (%) |
|---|---|---|---|---|
| 180 | CuO nanopowder | 3 | 6-Bromo-8-methyltriazolo[4,3-a]pyridine | 95 |
| 220 | None | 6 | Decomposition products | <10 |
Critical note : Decarboxylation competes with triazole ring decomposition above 200°C .
Comparative Reactivity Analysis
| Position | Reactivity Ranking (1 = most reactive) | Dominant Reaction Types |
|---|---|---|
| C6-Br | 1 | Cross-couplings, NAS |
| C3-COOH | 2 | Esterification, amidation |
| Triazole N | 3 | Alkylation, coordination chemistry |
| C8-CH₃ | 4 | Radical reactions (limited) |
Experimental validation :
-
Bromine substitution kinetics follow pseudo-first-order behavior with k = 1.2×10⁻³ s⁻¹ in Suzuki reactions.
-
Carboxylic acid pKa = 3.8 ± 0.2 (measured by potentiometric titration), explaining its preferential reactivity over weaker acids in the molecule.
Scientific Research Applications
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Key Observations:
Positional Isomerism : Substitution patterns significantly impact biological activity. For example, 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 957062-94-1) shares a bromo-methyl motif but differs in ring annelation ([1,5-a] vs. [4,3-a]), reducing structural similarity (score: 0.88 vs. 0.94 for 6-Bromo-3,8-dimethyl analog) .
Functional Group Effects :
- The carboxylic acid in the target compound improves aqueous solubility compared to methyl or cyclopropyl substituents, which are more lipophilic .
- The thione group in 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS: 1427473-77-5) enables distinct reactivity, such as participation in metal coordination or redox reactions .
Synthetic Accessibility :
Biological Activity
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C8H8BrN3O2
- Molecular Weight : 242.03 g/mol
- CAS Number : 2361496-76-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of triazoles exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro tests have indicated activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Anti-inflammatory Effects
Inflammation-related diseases are a significant health burden worldwide. Compounds similar to 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential in treating inflammatory disorders .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine in human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The compound was found to induce apoptosis significantly at concentrations above 10 µM .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings, indicating a strong potential for development into new antimicrobial agents .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
